Methanesulfonyl fluoride

概要

説明

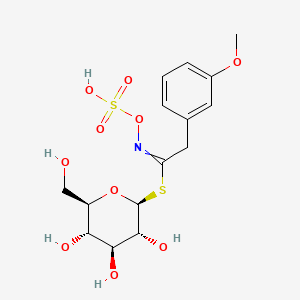

メタンスルホニルフルオリドは、化学式CH₃FO₂Sを持つ化学化合物です。無色透明から淡黄色の液体で、刺激臭があります。 この化合物は、高い反応性と毒性で知られており、アセチルコリンエステラーゼの強力な阻害剤です。アセチルコリンエステラーゼは、中枢神経系と末梢神経系の両方で重要な神経伝達物質であるアセチルコリンを調節する酵素です .

2. 製法

メタンスルホニルフルオリドは、いくつかの方法で合成できます。

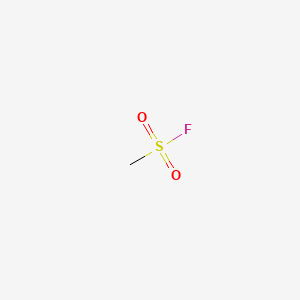

合成ルート: 一般的な方法の1つは、メタンスルホニルクロリドを水中でフッ化カリウムまたはフッ化水素カリウムで処理し、その後水蒸気蒸留により生成物を分離する方法です.

工業生産: 工業的には、メタンスルホニルフルオリドは、メタンスルホニルクロリドとフッ化カリウムを制御された環境で反応させて製造され、最適な反応条件を確保するために10°Cから60°Cの温度を維持します.

3. 化学反応の分析

メタンスルホニルフルオリドは、さまざまな化学反応を起こします。

置換反応: 水、蒸気、アルカリと激しく反応し、腐食性と毒性の高いフッ化水素ガスを発生します.

分解: 加熱すると、フッ化物と硫黄酸化物の有毒なガスを放出して分解します.

酸化と還元: 特定の酸化および還元反応についてはあまり文書化されていませんが、さまざまな試薬との反応性から、さまざまな化学変換の可能性が示唆されています。

4. 科学研究への応用

メタンスルホニルフルオリドは、科学研究においていくつかの応用があります。

作用機序

メタンスルホニルフルオリドは、主にアセチルコリンエステラーゼの阻害を通じてその効果を発揮します。この酵素は、正常な神経機能に不可欠な神経伝達物質であるアセチルコリンの分解を担っています。 アセチルコリンエステラーゼを阻害することにより、メタンスルホニルフルオリドは神経系のアセチルコリンレベルを上昇させ、神経伝達を強化します . このメカニズムは、特にアセチルコリンレベルが通常低下しているアルツハイマー病などの神経変性疾患の文脈において重要です .

6. 類似の化合物との比較

メタンスルホニルフルオリドは、その不可逆的阻害メカニズムのために、アセチルコリンエステラーゼ阻害剤の中でユニークです。類似の化合物には次のようなものがあります。

メタンスルホニルクロリド: メタンスルホニルフルオリドの合成における前駆体として使用されます.

スルホニルフルオリド: 有機合成で同様の反応性と用途を共有する広範な化合物群です.

アセチルコリンエステラーゼ阻害剤: アルツハイマー病の治療に使用されるドネペジルやリバスチグミンなどの他の阻害剤は、可逆的阻害メカニズムが異なります.

メタンスルホニルフルオリドは、アセチルコリンエステラーゼの強力で不可逆的な阻害により際立っており、研究と治療の両方の文脈で貴重な化合物となっています。

生化学分析

Biochemical Properties

Methanesulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase. This enzyme is crucial for breaking down acetylcholine, a neurotransmitter involved in muscle activation and various brain functions. By inhibiting acetylcholinesterase, this compound increases acetylcholine levels, leading to prolonged neurotransmission . This interaction is highly specific, with this compound binding irreversibly to the active site of acetylcholinesterase, preventing the enzyme from functioning .

Cellular Effects

This compound affects various cell types and cellular processes. In neurons, it leads to an accumulation of acetylcholine, which can enhance or disrupt normal cell signaling pathways. This disruption can affect gene expression and cellular metabolism, potentially leading to neurotoxicity . This compound can also cause severe skin burns and eye damage upon contact, indicating its strong cytotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of acetylcholinesterase, forming a covalent bond with the serine residue in the enzyme’s active site. This irreversible inhibition prevents the enzyme from hydrolyzing acetylcholine, leading to increased levels of this neurotransmitter . The inhibition of acetylcholinesterase by this compound is only overcome by the synthesis of new enzyme molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under standard conditions but can degrade upon prolonged exposure to moisture, releasing toxic fumes of hydrogen fluoride . Long-term studies have shown that repeated exposure to this compound can lead to sustained inhibition of acetylcholinesterase, with no significant systemic toxicity observed at lower doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it selectively inhibits acetylcholinesterase in the brain, enhancing cognitive functions in some studies . At higher doses, this compound can cause severe neurotoxicity, leading to symptoms such as convulsions and respiratory failure . The threshold for these adverse effects is relatively low, highlighting the compound’s potent toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of acetylcholinesterase. It interacts with the enzyme’s active site, preventing the breakdown of acetylcholine and altering metabolic flux in neural tissues . This interaction can affect the levels of various metabolites involved in neurotransmission and energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its small molecular size and lipophilicity . It can accumulate in neural tissues, where it exerts its inhibitory effects on acetylcholinesterase . The compound’s distribution is influenced by its ability to cross the blood-brain barrier, leading to selective inhibition of brain acetylcholinesterase .

Subcellular Localization

This compound is localized primarily in the cytoplasm and synaptic clefts of neurons, where it interacts with acetylcholinesterase . Its activity is influenced by its ability to bind to the enzyme’s active site, which is located in the synaptic cleft. This localization is crucial for its role in modulating neurotransmission and affecting neural function .

準備方法

Methanesulfonyl fluoride can be synthesized through several methods:

Synthetic Routes: One common method involves treating methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water, followed by steam distillation to isolate the product.

Industrial Production: Industrially, this compound is produced by reacting methanesulfonyl chloride with potassium fluoride in a controlled environment, maintaining temperatures between 10°C to 60°C to ensure optimal reaction conditions.

化学反応の分析

Methanesulfonyl fluoride undergoes various chemical reactions:

Substitution Reactions: It reacts vigorously with water, steam, and alkali, producing highly corrosive and toxic fumes of hydrogen fluoride gas.

Decomposition: Upon heating, it decomposes to release toxic fumes of fluorides and sulfur oxides.

Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, its reactivity with various reagents highlights its potential for diverse chemical transformations.

科学的研究の応用

Methanesulfonyl fluoride has several applications in scientific research:

類似化合物との比較

Methanesulfonyl fluoride is unique among acetylcholinesterase inhibitors due to its irreversible inhibition mechanism. Similar compounds include:

Methanesulfonyl Chloride: Used as a precursor in the synthesis of this compound.

Sulfonyl Fluorides: A broader class of compounds that share similar reactivity and applications in organic synthesis.

Acetylcholinesterase Inhibitors: Other inhibitors like donepezil and rivastigmine, which are used in the treatment of Alzheimer’s disease, but differ in their reversible inhibition mechanisms.

This compound stands out due to its potent and irreversible inhibition of acetylcholinesterase, making it a valuable compound in both research and therapeutic contexts.

特性

IUPAC Name |

methanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3FO2S/c1-5(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWQLFOXPQZGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3FO2S | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060329 | |

| Record name | Methanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methanesulfonyl fluoride is a liquid. (EPA, 1998), Liquid; [CAMEO] Colorless liquid with a pungent odor; [MSDSonline] | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanesulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255 °F at 760 mmHg (EPA, 1998), 123.5 °C | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.00X10+4 mg/L at 20 °C | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.368 g/cu cm at 20 °C | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10.9 [mmHg], 10.9 mm Hg at 20 °C | |

| Record name | Methanesulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The chemical properties of methanesulfonyl-fluoride (MSF) were determined for comparison with the properties of the acetylcholinesterase inhibitors sarin and diisopropyl-phosphorofluoridate (DFP). MSF was subject to a series of chemical reactions and physical measurements which could be compared with those in the literature for sarin and DFP. The results reported have relevance toward the mechanism of inhibitor complex formation and reaction with the AChE esteratic site. The chemical reactivity of MSF and isopropyl-methylphosphonofluoridate (GB) or DFP was similar only with the strong nucleophiles such as oxime and hydroxamic-acid reactions and with the base catalyzed hydrolysis. Dissimilar chemical reactivity was noted with reactions involving weaker amine nucleophiles, phenolic hydrogen bonding, cupric complex coordination bonding, and acid catalyzed hydrolysis. The beta scale hydrogen bond acceptor measurement was shown to be an easy one and may be useful as a tool for probing reactivity differences of enzyme inhibitors. /The/ finding of interest was that the extremely weak basicity of MSF could account for the sulfonyl-fluoride/phosphoryl-fluoride reactivity divergence which may relate to the acetylcholinesterase inhibition and reactivation differences. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

558-25-8 | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonyl Fluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methanesulfonyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H250YYY0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Methanesulfonyl fluoride acts as an irreversible inhibitor of serine proteases, particularly acetylcholinesterase (AChE) [, , , ]. It binds to the catalytic serine hydroxyl group at the active site of AChE, forming a covalent adduct and preventing the enzyme from breaking down acetylcholine [, , , ]. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic neurotransmission [, , , ].

A: The irreversible nature of this compound's inhibition distinguishes it from reversible AChE inhibitors. While reversible inhibitors can dissociate from the enzyme, allowing it to regain activity, this compound forms a permanent bond, leading to a longer duration of AChE inhibition. This prolonged inhibition is particularly relevant in the central nervous system (CNS), where AChE turnover is slower than in peripheral tissues []. This results in this compound having a greater CNS selectivity compared to other AChE inhibitors [].

A: By inhibiting AChE, this compound increases the concentration of acetylcholine at cholinergic synapses. This can lead to various effects, including enhanced cognitive function, improved muscle contraction, and modulation of autonomic nervous system activity [, , ].

A: The molecular formula of this compound is CH3FO2S, and its molecular weight is 114.13 g/mol [].

A: Yes, spectroscopic data for this compound, including UV, IR, and NMR measurements, is available. this compound is a much weaker hydrogen bond acceptor than phosphorus-containing anticholinesterase compounds []. This difference in hydrogen bond basicity significantly contributes to the divergence in chemical reactivity between this compound and compounds like diisopropyl phosphorofluoridate (DFP) [].

ANone: While the provided research papers primarily focus on the biological activity and interactions of this compound, general knowledge of sulfonyl fluorides suggests they can be reactive compounds. Specific information regarding material compatibility and stability under various conditions would require further investigation and may be found in chemical safety data sheets.

A: this compound itself does not possess catalytic properties. Its primary mode of action is through covalent modification and inhibition of serine hydrolases, specifically AChE [, , , ].

A: Due to its potent and irreversible AChE inhibitory activity, this compound has been investigated as a potential therapeutic agent for Alzheimer's disease [, , ]. It has also been used as a tool in biochemical research to study cholinergic neurotransmission and the structure-function relationship of AChE [, , , , , , , , ].

A: Yes, computational chemistry techniques, particularly density functional theory (DFT) calculations, have been used to study the mechanism of the SuFEx (sulfur(VI) fluoride exchange) reaction involving this compound []. These studies provide insights into the reaction pathway, transition state structures, and the influence of solvents and co-reactants like complementary bases [].

A: While this compound exhibits a preference for AChE, it is not completely specific. Research suggests that the presence of a positively charged group, like the amidine group in (p-amidinophenyl)this compound (p-APMSF), can enhance selectivity for trypsin-like serine proteases over chymotrypsin and AChE []. This highlights the importance of electrostatic interactions in determining inhibitor selectivity.

ANone: this compound is a reactive compound, and its stability is expected to be influenced by factors such as temperature, humidity, and exposure to light. Specific stability data and recommended storage conditions would be available in the compound's safety data sheet.

ANone: While the provided research does not delve into specific formulation strategies for this compound, general approaches to enhance the stability of reactive compounds include the use of appropriate solvents, excipients, protective packaging, and controlled storage conditions. Improving solubility and bioavailability might involve techniques such as salt formation, prodrug design, or encapsulation in delivery systems.

ANone: The provided research papers primarily focus on the fundamental biochemical and pharmacological aspects of this compound. In-depth information regarding SHE regulations, detailed PK/PD studies, comprehensive toxicology profiles, drug delivery strategies, and other aspects mentioned in points 8-26 would necessitate further investigation beyond the scope of these research findings. This information is typically addressed during later stages of drug development and can be found in regulatory documents, safety data sheets, and clinical trial reports.

ANone: Research on this compound has contributed to our understanding of:

- Enzyme inhibition mechanisms: Early studies revealed that this compound acts as an irreversible inhibitor of AChE, providing insights into the enzyme's catalytic mechanism and active site structure [].

- Distinguishing leptocurares and pachycurares: The contrasting effects of leptocurares and pachycurares on the methanesulfonylation of AChE helped elucidate their different mechanisms of neuromuscular blockade [].

- Potential for treating Alzheimer's disease: Investigations into this compound's ability to enhance cholinergic neurotransmission led to its exploration as a potential therapeutic agent for Alzheimer's disease [, ].

ANone: Research on this compound has fostered collaboration between:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1206425.png)

![3-(2-CHLOROPHENYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B1206427.png)

![N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1206430.png)

![6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1206431.png)

![8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1206435.png)